N-Desmethyl Pirenzepine is a derivative of Pirenzepine, a selective antagonist of the muscarinic acetylcholine receptor, primarily targeting the M1 subtype. This compound is notable for its pharmacological properties and potential therapeutic applications, particularly in gastrointestinal disorders. N-Desmethyl Pirenzepine exhibits similar biological activity to its parent compound but with variations in binding affinity and physiological effects.
N-Desmethyl Pirenzepine is classified as a muscarinic antagonist, specifically a tertiary amine. It is derived from Pirenzepine by the removal of a methyl group from the nitrogen atom. This modification alters its pharmacokinetic properties and receptor interaction profiles. The compound can be sourced from various chemical suppliers and is often used in research settings to study muscarinic receptor functions and drug interactions.
The synthesis of N-Desmethyl Pirenzepine typically involves the demethylation of Pirenzepine. Common methods for this process include:
Technical details regarding these methods often emphasize reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula of N-Desmethyl Pirenzepine is C₁₈H₁₃N₅O₂, with a molecular weight of approximately 325.32 g/mol. The structure features:
The three-dimensional conformation of N-Desmethyl Pirenzepine allows it to interact effectively with muscarinic receptors, facilitating its antagonistic action.
N-Desmethyl Pirenzepine can undergo various chemical reactions typical of amines and aromatic compounds:
These reactions are crucial for developing new analogs with improved efficacy or selectivity for specific muscarinic receptor subtypes.
N-Desmethyl Pirenzepine exerts its pharmacological effects primarily through competitive antagonism at muscarinic acetylcholine receptors. The mechanism involves:
The binding dynamics and resultant physiological changes are often studied using radiolabeled forms or in vitro assays to elucidate the compound's full therapeutic potential.
N-Desmethyl Pirenzepine exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and optimizing bioavailability.
N-Desmethyl Pirenzepine has several scientific applications:
N-Desmethyl Pirenzepine emerged as a significant metabolite following the clinical introduction of pirenzepine (5,11-dihydro-11-[(4-methyl-1-piperazinyl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one), a selective muscarinic acetylcholine receptor antagonist developed for peptic ulcer disease. Early pharmacokinetic studies in the 1980s revealed that hepatic cytochrome P450 enzymes mediated N-demethylation of pirenzepine’s methylpiperazine group, yielding the primary metabolite: N-Desmethyl Pirenzepine (11-(2-piperazin-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one) [7] [10]. This metabolic transformation, occurring via oxidative N-dealkylation, reduced the molecular weight from 351.4 g/mol for pirenzepine to 337.4 g/mol for the desmethyl derivative while preserving the tricyclic benzodiazepine core essential for receptor interaction [7].
The discovery of N-Desmethyl Pirenzepine coincided with pivotal research into muscarinic receptor heterogeneity. Initial radioligand binding studies using tritiated pirenzepine ([³H]-PZ) demonstrated high-affinity sites in cortical regions and low-affinity sites in brainstem and cardiac tissues [1] [4]. This bimodal binding profile provided the first pharmacological evidence for muscarinic receptor subtypes, later classified as M₁ (high pirenzepine affinity) and M₂ (low pirenzepine affinity). As a metabolite, N-Desmethyl Pirenzepine offered unique insights into structure-activity relationships due to its altered receptor affinity profile compared to the parent compound. Its reduced lipophilicity influenced central nervous system penetration, making it a valuable tool for peripheral receptor studies [6] [10].
Table 1: Comparative Properties of Pirenzepine and N-Desmethyl Pirenzepine
| Property | Pirenzepine | N-Desmethyl Pirenzepine |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂ | C₁₈H₁₉N₅O₂ |
| Molecular Weight (g/mol) | 351.4 | 337.4 |
| Key Structural Feature | 4-Methylpiperazine | Piperazine |
| LogP (Calculated) | -0.4 | -0.8 (estimated) |
| Primary Metabolic Route | N/A (Parent compound) | N-Demethylation |
The significance of N-Desmethyl Pirenzepine in early receptor classification stemmed from its binding behavior. Competition binding assays against [³H]quinuclidinyl benzilate ([³H]-QNB) in rat brain homogenates revealed that N-Desmethyl Pirenzepine exhibited approximately 3-fold lower affinity for cortical M₁ sites compared to pirenzepine (Kᵢ ≈ 75 nM vs. 23 nM), but greater selectivity against cardiac M₂ receptors [4] [6]. This enhanced discriminative power between subtypes proved instrumental in validating the existence of pharmacologically distinct muscarinic receptors, setting the stage for molecular characterization of the five subtypes (M₁-M₅) [8].
N-Desmethyl Pirenzepine significantly advanced M₁ muscarinic acetylcholine receptor research through three key mechanisms: improved receptor subtype discrimination, elucidation of signaling paradigms, and structural template development for selective ligands.
Receptor Subtype Selectivity and Binding Characterization
Unlike classical nonselective antagonists (e.g., atropine), N-Desmethyl Pirenzepine displayed a distinct affinity profile across muscarinic subtypes. Quantitative autoradiography studies with [³H]-pirenzepine in murine brain sections demonstrated that deletion of the M₁ receptor gene (M1KO) abolished >80% of specific binding in striatal and cortical regions, confirming pirenzepine derivatives predominantly label M₁ receptors [4]. N-Desmethyl Pirenzepine’s binding characteristics refined this understanding:
Table 2: Receptor Binding Affinity (Kᵢ, nM) of Pirenzepine and Metabolite
| Receptor Subtype | Pirenzepine | N-Desmethyl Pirenzepine |
|---|---|---|
| M₁ | 23 ± 3 | 75 ± 11 |
| M₂ | 230 ± 40 | 1,100 ± 180 |
| M₃ | 85 ± 15 | 1,200 ± 210 |
| M₄ | 45 ± 8 | 600 ± 95 |
Functional Studies and Signaling Insights
N-Desmethyl Pirenzepine enabled critical dissection of M₁-specific signaling pathways:
Structural Template for Novel Ligands
The metabolite’s chemical scaffold guided rational drug design:
Table 3: Functional Effects of N-Desmethyl Pirenzepine in Key Experimental Systems
| Experimental Model | Concentration Range | Primary Effect | Significance |
|---|---|---|---|
| Chick heart cells | 100 - 500 nM | Partial inhibition of phosphoinositide hydrolysis | Confirmed M₁-Gq coupling not universal |
| Rat cortical synaptosomes | 50 - 200 nM | Complete block of ACh-induced IP₃ accumulation | Validated central M₁-mediated signaling pathway |
| Murine striatal slices | 300 nM | 70% suppression of muscarinic LTD | Linked M₁ to synaptic plasticity mechanisms |
| HEK-hM1 cell membranes | 10 - 100 nM | Allosteric modulation of [³H]NMS binding | Revealed receptor-state-dependent interactions |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: